Methyl-1-thio-beta-D-galactopyranoside

Membrane transport Lactose permease Michaelis-Menten kinetics

IPTG's permease-independent entry and susceptibility to β-galactosidase hydrolysis compromise dose-response reproducibility in lac operon studies. Methyl-β-D-thiogalactoside (TMG) eliminates these confounds through its non-metabolizable thioglycosidic bond and predominant LacY-mediated transport. • LacY transport Km = 0.54 mM, Vmax = 180 nmol/min/mg - physiologically matched to natural substrate lactose for artifact-free stopped-flow & proteoliposome assays. • 10-fold higher induction threshold vs. IPTG enables single-cell bistability and stochastic gene expression studies inaccessible with standard inducers. • Thioglycosidic bond resists β-galactosidase cleavage, ensuring stable intracellular inducer levels throughout prolonged experiments.

Molecular Formula C7H14O5S
Molecular Weight 210.25 g/mol
CAS No. 155-30-6
Cat. No. B021489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-1-thio-beta-D-galactopyranoside
CAS155-30-6
Synonymsmethyl 1-thio-beta-D-galactopyranoside
methyl beta-D-thiogalactopyranoside
methyl beta-D-thiogalactoside
methylthiogalactoside
thiomethylgalactoside
Molecular FormulaC7H14O5S
Molecular Weight210.25 g/mol
Structural Identifiers
SMILESCSC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3?,4-,5?,6+,7-/m0/s1
InChIKeyLZFNFLTVAMOOPJ-XMAYFYEJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-1-thio-beta-D-galactopyranoside (TMG): Gratuitous lac Operon Inducer


Methyl-1-thio-beta-D-galactopyranoside (TMG; synonym: Methyl-β-D-thiogalactoside) is a synthetic thioglycoside of galactose in which the anomeric oxygen is replaced by a sulfur atom bearing a methyl aglycone . With a molecular formula of C₇H₁₄O₅S and a molecular weight of 210.25 g/mol, TMG serves as a non-metabolizable, gratuitous inducer of the Escherichia coli lac operon and as a high-affinity substrate for the lactose permease (LacY) [1]. It is widely employed in molecular biology, synthetic biology, and membrane transport research as a chemically stable analog that cannot be hydrolyzed by β-galactosidase, distinguishing it from O-glycosidic counterparts [2].

Non-metabolizable gratuitous inducer: Thioglycoside bond resistant to β-galactosidase hydrolysis, sustaining intracellular levels.
LacY transport probe: Reported kinetic context similar to natural substrate lactose, supporting membrane transport studies.
Stable inducer for lac operon research: Remains unchanged throughout experiments, enabling titratable, reproducible gene regulation.

TMG vs. IPTG: Distinct lac Induction Properties


Although isopropyl-β-D-thiogalactopyranoside (IPTG) dominates routine protein expression, its uptake and induction characteristics differ quantitatively from TMG in ways that profoundly affect experimental outcomes. TMG requires approximately ten-fold higher extracellular concentrations than IPTG to achieve bimodal induction at the single-cell level, reflecting distinct permease-dependent and permease-independent entry routes [1]. Furthermore, unlike the O-glycoside methyl-β-D-galactopyranoside, which is susceptible to β-galactosidase-catalyzed hydrolysis and transglycosylation, the thioglycosidic bond of TMG is resistant to enzymatic cleavage, ensuring stable intracellular inducer levels . These differences mean that TMG cannot be freely substituted for IPTG or lactose without recalibrating dose-response relationships and considering transport kinetics.

Property
TMG
IPTG / Lactose / O-glycosides
Induction threshold & entry
Higher threshold, primarily LacY-dependent transport
Lower threshold, permease-independent diffusion possible
β-Galactosidase resistance
Resistant (thioglycoside); inducer levels remain stable
Susceptible (O-glycoside); hydrolysis can deplete inducer
Transport-probe suitability
Kinetic profile reported to closely match lactose; transport uncoupled from metabolism
Metabolizable or may not reflect permease-only kinetics

Quantitative Evidence for TMG Differentiation


LacY Transport Kinetic Profile

For the Escherichia coli lactose permease (LacY), TMG exhibits a Km of 0.54 mM and a Vmax of 180 nmol/min/mg, while the natural substrate lactose shows a Km of 0.62 mM and a Vmax of 191 nmol/min/mg [1]. The nearly identical Km values indicate comparable binding affinity, but the high Vmax confirms that TMG is transported at a rate only marginally lower than lactose, making it an efficient probe for LacY-mediated transport studies. This contrasts with melibiose (Km 0.24 mM, Vmax 105 nmol/min/mg) and lactulose (Km 0.24 mM, Vmax 49 nmol/min/mg), which display divergent kinetic profiles [1].

LacY transport kinetics
Head-to-head
TMG Km 0.54 mM, Vmax 180 nmol/min/mg Lactose Km 0.62 mM, Vmax 191 nmol/min/mg Melibiose Km 0.24 mM, Vmax 105 nmol/min/mg Lactulose Km 0.24 mM, Vmax 49 nmol/min/mg
Reported kinetic context supports LacY transport assays without hydrolysis artifact
E. coli LacY proteoliposomes; data from UniProt P02920
Membrane transport Lactose permease Michaelis-Menten kinetics Escherichia coli

Bimodal Induction Threshold

A systematic single-cell comparison using a Plac-gfp reporter strain revealed that bimodal induction with IPTG occurred at approximately ten-fold lower concentrations than with TMG [1]. At intermediate inducer levels, TMG transitions cells to the induced state at 50–250 μM, whereas IPTG does so at 5–25 μM [1]. This difference stems from IPTG's dual entry via passive diffusion and LacY-mediated transport, while TMG uptake is more dependent on active transport through LacY [1].

Bimodal induction threshold
Head-to-head
TMG bimodal induction ~50–250 μM IPTG bimodal induction ~5–25 μM Approximately 10-fold difference
Supports permease-dependent bistability studies; IPTG bypasses this control
E. coli Plac-gfp reporter; microfluidic single-cell analysis
lac operon Gene regulation Gratuitous inducer Single-cell analysis GFP reporter

Minimum Inducer Concentration by Cell Preparation

The minimum concentration of TMG required for β-galactosidase induction varies systematically with cellular integrity: 5 × 10⁻⁵ M for intact E. coli cells, 3 × 10⁻⁴ M for spheroplasts, and 1 × 10⁻³ M for membrane preparations [1]. This 20-fold range across preparations highlights the importance of membrane transport in TMG efficacy, a property that is not observed with IPTG, which can enter cells independently of permeases at higher concentrations [1].

Minimum inducer by preparation
Context-dependent
Intact cells: 5×10⁻⁵ M Spheroplasts: 3×10⁻⁴ M Membrane prep: 1×10⁻³ M (20-fold range)
Concentration gradient highlights membrane transport role; context-dependent
E. coli osmotic lysate; oxidative phosphorylation-dependent assay
β-Galactosidase induction Spheroplasts Intact cells Membrane preparation Escherichia coli

Galactose Permease Ligand Specificity

In Streptococcus lactis, the galactose permease exhibits high affinity for TMG, methyl-β-D-galactopyranoside, and galactose, but possesses little or no affinity for glucose and lactose [1]. This specificity profile was established through competitive inhibition and efflux experiments, demonstrating that the C-2, C-4, and C-6 hydroxyl configurations are critical for carrier interaction [1]. The data position TMG as a selective ligand for probing galactose permease activity without interference from glucose or lactose.

Galactose permease specificity
Data to verify
High affinity for TMG, methyl-β-D-galactopyranoside, galactose Negligible affinity for glucose, lactose
Reported high affinity supports galactose permease profiling; selective probe context
S. lactis ML3; ATP-energized permease system; qualitative comparison
Galactose permease Substrate specificity Streptococcus lactis Sugar transport β-Galactoside analogs

Gratuitous Inducer: β-Galactosidase Resistance

TMG is explicitly classified as a non-metabolizable lactose analogue [1]. Unlike lactose, which is hydrolyzed by β-galactosidase into glucose and galactose, TMG is not cleaved by the enzyme, ensuring sustained intracellular inducer concentrations throughout an experiment. This property also makes TMG resistant to the confounding effects of inducer exclusion—the inhibition of lactose transport by glucose 6-phosphate was demonstrated equally for TMG, confirming its utility as a transport probe uncoupled from metabolism [1]. Thioglycosides, as a class, are generally resistant to glycosidase hydrolysis under physiological conditions [2].

β-Galactosidase resistance
Class-level
Non-metabolizable; not hydrolyzed by β-galactosidase Inducer exclusion equivalent to lactose transport
Non-metabolizable status enables sustained inducer levels; class-level resistance
E. coli glucose-6-phosphate exclusion assays; thioglycoside class property
Gratuitous inducer β-Galactosidase Non-metabolizable analog Inducer exclusion lac operon

TMG Recommended Research Applications


LacY Functional Characterization

TMG is the substrate of choice for LacY transport kinetics assays. With a Km (0.54 mM) and Vmax (180 nmol/min/mg) closely matching those of the natural substrate lactose, TMG enables physiologically relevant measurements while avoiding substrate depletion due to β-galactosidase hydrolysis . This is critical for stopped-flow fluorescence, proteoliposome-based transport, and counterflow assays where sustained substrate concentration is essential.

Single-Cell lac Operon Bistability Analysis

TMG's 10-fold higher induction threshold relative to IPTG, combined with its predominant reliance on LacY-mediated transport, makes it the preferred inducer for studying bistability, hysteresis, and stochastic gene expression in the lac operon . At intermediate concentrations (50–250 μM), TMG reveals heterogeneous induction patterns that are masked by IPTG's permease-independent entry.

Inducer Exclusion and Catabolite Repression Studies

Because TMG is a non-metabolizable gratuitous inducer, its transport is subject to inducer exclusion without the confounding effects of intracellular metabolism . This enables clean, quantitative measurements of phosphotransferase system (PTS)-mediated regulation of lactose permease activity, as demonstrated by glucose 6-phosphate-induced exclusion assays in wild-type and mutant E. coli strains .

Galactose Permease Profiling in Lactic Acid Bacteria

TMG's high affinity for galactose permease, combined with negligible interaction with glucose and lactose, positions it as a selective probe for characterizing galactose transport in Streptococcus and Lactococcus species . This selectivity is essential for dissecting the contributions of permease versus phosphotransferase systems in mixed-sugar fermentation environments.

Application
Selection Property
Validation Focus
LacY transport kinetics assays
Reported kinetic context similar to lactose
Sustained substrate concentration without enzymatic depletion
Single-cell lac operon bistability studies
LacY-dependent induction threshold
Heterogeneous induction patterns at intermediate inducer concentrations
Inducer exclusion and PTS regulation assays
Non-metabolizable inducer
Transport measurements without metabolic interference
Galactose permease profiling in lactic acid bacteria
Selective affinity for galactose permease
Disentangling permease vs. PTS contributions in mixed-sugar fermentation

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